Comprehensive Technical Guide: Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6)
Comprehensive Technical Guide: Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6)
Executive Summary
Methyl 4-methyl-2-oxocyclopentanecarboxylate is a highly versatile β -keto ester utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. As a bifunctional building block, it provides a rigid cyclopentane scaffold equipped with orthogonal reactive sites, making it an ideal precursor for synthesizing complex fused heterocyclic systems. This whitepaper systematically breaks down its structural mechanics, physicochemical properties, validated synthesis protocols, and its critical role in modern drug discovery, specifically in the development of Receptor Tyrosine Kinase (RTK) inhibitors.
Chemical Identity & Molecular Architecture
The structural framework of Methyl 4-methyl-2-oxocyclopentanecarboxylate is defined by a five-membered aliphatic ring featuring two critical functional groups that dictate its reactivity: a ketone at the C2 position and a methoxycarbonyl ester at the C1 position[1].
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IUPAC Name: Methyl 4-methyl-2-oxocyclopentane-1-carboxylate
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CAS Registry Number: 4463-75-6[1]
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SMILES: COC(=O)C1CC(C)CC1=O[1]
Structural Mechanics & Tautomerism
The compound possesses two stereocenters (C1 and C4). However, the highly acidic α -proton at C1 (flanked by both the ketone and the ester) facilitates rapid keto-enol tautomerization. In solution, this molecule exists as an equilibrium mixture of its keto and enol forms. This dynamic stereochemistry means the C1 position is epimerizable, and the compound is typically handled as a mixture of diastereomers unless locked into a specific conformation during subsequent reactions.
Physicochemical Profiling
Understanding the quantitative physicochemical parameters is essential for predicting the compound's behavior during solvent extraction, chromatography, and biological assay formulation. The data below summarizes its core metrics[1][2][3].
| Property | Value | Analytical Significance |
| Molecular Formula | C₈H₁₂O₃ | Base composition for MS validation. |
| Molecular Weight | 156.18 g/mol | Target mass for LC-MS (m/z 156.07 [M+]). |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | Indicates moderate polarity; highly soluble in organic solvents like DCM and EtOAc. |
| XLogP3-AA | ~1.1 - 1.3 | Lipophilic enough for organic extraction, yet retains slight aqueous solubility. |
| Hydrogen Bond Donors | 0 (in keto form) | Enol form acts as an H-bond donor (1). |
| Hydrogen Bond Acceptors | 3 | Facilitates binding in polar stationary phases during chromatography. |
| Rotatable Bonds | 2 | Confers limited flexibility, ideal for rigid pharmacophore design. |
Mechanistic Synthesis: The Dieckmann Cyclization
The industry-standard methodology for synthesizing Methyl 4-methyl-2-oxocyclopentanecarboxylate is the Dieckmann cyclization of dimethyl 3-methylhexane-1,6-dioate (dimethyl 3-methyladipate)[4][5]. This intramolecular Claisen condensation forms the five-membered ring through thermodynamic control.
Causality of Experimental Choices
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Base Selection (NaOMe): Sodium methoxide is chosen specifically to match the methyl ester groups of the precursor. If a different alkoxide (e.g., NaOEt) were used, transesterification would occur, leading to a mixture of methyl and ethyl esters.
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Anhydrous Conditions: The presence of trace water would cause the base to generate hydroxide ions, leading to the irreversible saponification (hydrolysis) of the ester precursor, destroying the yield.
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Thermodynamic Control: Deprotonation can occur at either the C2 or C5 position of the adipate chain. Cyclization via the less sterically hindered enolate is thermodynamically favored, driving the regioselectivity toward the desired 4-methyl isomer.
Self-Validating Protocol: Step-by-Step Methodology
To ensure scientific integrity, this protocol is designed as a self-validating system with built-in quality control (QC) checkpoints.
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Preparation & Inert Atmosphere:
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Action: Charge a flame-dried, round-bottom flask with anhydrous toluene and dimethyl 3-methyladipate under a continuous Argon stream.
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Validation Checkpoint: Karl Fischer titration of the solvent must read <50 ppm water before proceeding.
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Base-Mediated Enolization:
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Action: Introduce 1.1 equivalents of Sodium Methoxide (NaOMe) portion-wise at 0°C to control the exothermic deprotonation.
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Intramolecular Cyclization:
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Action: Heat the reaction mixture to reflux (110°C) for 4-6 hours. The continuous removal of the methanol byproduct (via a Dean-Stark trap) drives the equilibrium forward.
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Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 4:1 Hexanes:EtOAc. The disappearance of the starting material spot confirms reaction completion.
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Quenching & Neutralization:
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Action: Cool the mixture to 0°C and quench slowly with 1M HCl until the aqueous layer reaches pH 3-4.
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Causality: The acidic quench protonates the stable enolate intermediate, yielding the neutral β -keto ester for organic extraction.
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Validation Checkpoint: pH paper must confirm acidity; otherwise, the product remains water-soluble as a sodium enolate salt.
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Isolation:
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Action: Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Step-by-step Dieckmann cyclization workflow for synthesizing the target beta-keto ester.
Applications in Drug Development: EphA4 RTK Inhibitors
Beyond basic organic synthesis, Methyl 4-methyl-2-oxocyclopentanecarboxylate is a critical intermediate in the pharmaceutical industry. Notably, it is utilized in the synthesis of EphA4 Receptor Tyrosine Kinase (RTK) inhibitors [4][6].
Pathophysiological Context
Eph receptors and their ephrin ligands play a dual role in human pathology. In the central nervous system (CNS), EphA4 upregulation following injury contributes to glial scar formation and inhibits axonal regeneration[6]. In oncology, EphA4 promotes cancer cell proliferation and tumor neovascularization[6].
The Chemical Role of the β -Keto Ester
To synthesize EphA4 inhibitors, medicinal chemists exploit the β -keto ester moiety of Methyl 4-methyl-2-oxocyclopentanecarboxylate[4]. The ketone and ester act as an electrophilic dielectrophile system. When reacted with a binucleophile (such as a substituted hydrazine or amidine), it undergoes a condensation reaction to form a fused heterocyclic core (e.g., a cyclopentapyrazole or cyclopentapyrimidine). This rigid, fused ring system is essential for docking into the ATP-binding pocket of the EphA4 kinase domain, effectively blocking downstream signaling[6].
Role of the compound in synthesizing EphA4 RTK inhibitors and downstream therapeutic effects.
Analytical Characterization & Validation
To ensure the integrity of the synthesized Methyl 4-methyl-2-oxocyclopentanecarboxylate, the following analytical signatures must be verified[1]:
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¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~3.7 ppm corresponding to the methoxy (-OCH₃) protons. The C4 methyl group will appear as a doublet at ~1.0 - 1.2 ppm. The α -proton at C1 will present as a complex multiplet, though its integration may be lower than 1.0 due to deuterium exchange or enolization if the sample is not strictly anhydrous.
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Mass Spectrometry (ESI-MS): The compound will yield a characteristic [M+H]+ peak at m/z 157.08 and an [M+Na]+ adduct at m/z 179.06.
References
- Google Patents. "US 2010/0113415 A1: Compounds Useful as EphA4 RTK Inhibitors". United States Patent Application Publication.
Sources
- 1. 4463-75-6|Methyl 4-methyl-2-oxocyclopentanecarboxylate|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Methyl 4-methyl-2-oxocyclopentanecarboxylate 4463-75-6 [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
